Myeloprotection Efficacy: 79% Reduction in Severe Neutropenia vs. Chemotherapy Alone
In a pooled meta-analysis of 10 randomized controlled trials involving 979 patients with advanced solid tumors, trilaciclib administered prior to chemotherapy significantly reduced the incidence of grade 3/4 neutropenia compared to chemotherapy alone, with a pooled odds ratio (OR) of 0.21 (95% CI: 0.08–0.52), representing a 79% relative risk reduction [1]. This effect was consistent across multiple tumor types and chemotherapy regimens, including etoposide-platinum, gemcitabine-carboplatin, and topotecan. In the phase III TRACES study specifically in Chinese patients with ES-SCLC, trilaciclib reduced the mean duration of severe neutropenia (DSN) in Cycle 1 from 2 days in the placebo arm to 0 days in the trilaciclib arm (P = 0.0003) [2].
| Evidence Dimension | Incidence of Grade 3/4 Neutropenia |
|---|---|
| Target Compound Data | Pooled OR = 0.21 (95% CI: 0.08–0.52) vs. chemotherapy alone; DSN mean 0 days (SD 1.7) in TRACES study |
| Comparator Or Baseline | Chemotherapy alone (placebo): reference OR = 1.0; DSN mean 2 days (SD 3.0) |
| Quantified Difference | 79% relative risk reduction in severe neutropenia; 2-day absolute reduction in mean DSN (P = 0.0003) |
| Conditions | Meta-analysis of 10 RCTs (N=979); Phase III TRACES trial in Chinese ES-SCLC patients (N=83 in Part 2) receiving etoposide/carboplatin |
Why This Matters
This quantitative reduction in severe neutropenia directly translates to fewer chemotherapy dose delays, reduced febrile neutropenia hospitalizations, and decreased need for G-CSF rescue, which are critical procurement decision factors for oncology supportive care.
- [1] Alsharedi, M., et al. (2025). Trilaciclib for the prevention of chemotherapy-induced myelosuppression: A systematic review and meta-analysis. Blood, 146(Supplement 1), 6542. View Source
- [2] Cheng, Y., et al. (2024). Myeloprotection with trilaciclib in Chinese patients with extensive-stage small cell lung cancer receiving chemotherapy: Results from a randomized, double-blind, placebo-controlled phase III study (TRACES). Lung Cancer, 188, 107455. View Source
